Methyl (1,3-benzothiazol-2-ylamino)acetate
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Overview
Description
Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring attached to an amino group and an ester functional group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with an appropriate ester. One common method is the reaction of 2-aminobenzenethiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted benzothiazole derivatives .
Scientific Research Applications
Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydrofolate reductase and DNA gyrase, leading to antimicrobial effects. The ester functional group can also undergo hydrolysis, releasing the active benzothiazole moiety .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the ester functional group but shares the benzothiazole core structure.
Methyl 2-aminobenzoate: Contains an ester group but lacks the benzothiazole ring.
Benzothiazole-2-thiol: Contains a thiol group instead of an amino group.
Uniqueness
Methyl 2-[(1,3-benzothiazol-2-yl)amino]acetate is unique due to the combination of the benzothiazole ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)acetate |
InChI |
InChI=1S/C10H10N2O2S/c1-14-9(13)6-11-10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
IUAAAXXVHBHTDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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